2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound. It is characterized by the presence of chlorine atoms at positions 2 and 4, a tosyl group at position 7, and a carboxylic acid group at position 6 on the pyrrolo[2,3-d]pyrimidine ring. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride (POCl3) to introduce chlorine atoms at the desired positions. The tosyl group is then introduced using tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA). The carboxylic acid group can be introduced through various methods, including oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and coupled products with various functional groups .
Scientific Research Applications
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is widely used in scientific research due to its versatile reactivity and biological activity. Some key applications include:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Research: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid apart from similar compounds is the presence of the tosyl group and carboxylic acid group, which confer unique reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its potential as a pharmaceutical intermediate .
Properties
Molecular Formula |
C14H9Cl2N3O4S |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-7-2-4-8(5-3-7)24(22,23)19-10(13(20)21)6-9-11(15)17-14(16)18-12(9)19/h2-6H,1H3,(H,20,21) |
InChI Key |
SCDKNRCJYOQMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
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